

5-Phenylcyclooctanone: A Technical Overview of Core Properties

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Compound of Interest

Compound Name: Cyclooctanone, 5-phenyl-

Cat. No.: B15495123

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For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

This technical guide provides a comprehensive summary of the known basic properties of 5-phenylcyclooctanone. The information is intended to serve as a foundational resource for researchers and professionals involved in drug development and related scientific fields. While the compound is cataloged in chemical databases, detailed experimental data regarding its physicochemical properties and biological activity are notably scarce in publicly accessible literature.

Core Chemical and Physical Properties

5-Phenylcyclooctanone is a cyclic ketone with a phenyl substituent. Its fundamental properties are summarized in the table below. It is important to note that while the molecular formula and weight are well-established, experimental values for properties such as melting point, boiling point, and density are not readily available in the cited literature.

Property	Value	Source
Chemical Formula	C ₁₄ H ₁₈ O	
Molecular Weight	202.29 g/mol	
IUPAC Name	5-phenylcyclooctan-1-one	
CAS Number	833-51-2	
Melting Point	Not available	
Boiling Point	Not available	
Density	Not available	

Synthesis and Experimental Protocols

A synthetic route to 5-phenylcyclooctanone has been reported in the scientific literature. However, detailed experimental protocols, including specific reaction conditions, purification methods, and characterization data, are not explicitly provided in the readily available abstracts. The primary reference points to a 1964 article in The Journal of Organic Chemistry.

General Synthetic Approach:

A potential synthetic pathway, inferred from related literature, could involve the Thorpe-Ziegler reaction for the cyclization of a dinitrile precursor, followed by hydrolysis and decarboxylation to yield the target ketone. An alternative approach might involve the alkylation of a cyclooctanone enolate with a phenylating agent.

To provide a concrete experimental protocol, the full text of the original 1964 article would need to be consulted.

Spectroscopic Data

A thorough search of scientific databases did not yield any publicly available experimental spectroscopic data for 5-phenylcyclooctanone, including ¹H NMR, ¹³C NMR, Infrared (IR), or Mass Spectrometry (MS) data.

Expected Spectroscopic Characteristics:

Based on the chemical structure, the following spectral features would be anticipated:

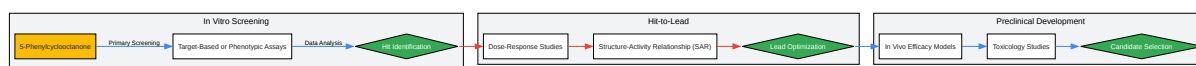
- ^1H NMR: Resonances in the aromatic region (approximately 7.0-7.5 ppm) corresponding to the phenyl group protons. A complex pattern of aliphatic protons in the cyclooctyl ring would be expected in the upfield region (approximately 1.5-3.0 ppm), with protons adjacent to the carbonyl group appearing at the lower end of this range.
- ^{13}C NMR: A carbonyl carbon resonance around 200-210 ppm. Several distinct signals in the aromatic region (approximately 125-145 ppm) and multiple signals in the aliphatic region corresponding to the eight carbons of the cyclooctyl ring.
- Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the carbonyl ($\text{C}=\text{O}$) stretch, typically appearing in the range of $1680\text{-}1720\text{ cm}^{-1}$. C-H stretching vibrations for the aromatic and aliphatic portions would also be present.
- Mass Spectrometry: The molecular ion peak (M^+) would be expected at $m/z = 202$. Fragmentation patterns would likely involve cleavage of the cyclooctanone ring and loss of fragments related to the phenyl group.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or potential signaling pathway interactions of 5-phenylcyclooctanone.

Workflow for Biological Activity Screening:

For researchers interested in investigating the biological effects of 5-phenylcyclooctanone, a general workflow for initial screening is proposed below. This workflow is a logical representation of a typical drug discovery screening process.



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Caption: A generalized workflow for the initial screening and development of a novel chemical entity.

Conclusion

5-Phenylcyclooctanone is a known chemical entity with a defined structure. However, a comprehensive understanding of its physicochemical properties, detailed synthetic protocols, and biological activities is hampered by the lack of available experimental data. This guide summarizes the existing information and highlights the areas where further research is required to fully characterize this compound for potential applications in drug discovery and development. Researchers are encouraged to consult the primary literature for more in-depth information and to perform the necessary experimental work to elucidate the unknown properties of this molecule.

- To cite this document: BenchChem. [5-Phenylcyclooctanone: A Technical Overview of Core Properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15495123#5-phenylcyclooctanone-basic-properties\]](https://www.benchchem.com/product/b15495123#5-phenylcyclooctanone-basic-properties)

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